- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

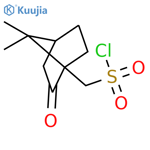

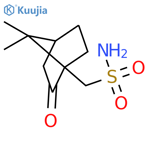

60886-80-8 structure

상품 이름:(1S)-(-)-(10-Camphorsulfonyl)imine

(1S)-(-)-(10-Camphorsulfonyl)imine 화학적 및 물리적 성질

이름 및 식별자

-

- (1S)-(-)-Camphorsulfonylimine

- (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0

- (2S)-Bornane-10,2-sultam

- Bornanesultam

- SCamphorsulfonylimine

- (1S)-(-)-(10-Camphorsulfonyl)imine

- (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- (-)-10-Camphorsulfonimine

- (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide

- (1S)-(?)-Camphorsulfonylimine

- (-)-10-Mercaptoisoborneol

- (-)-10-sulfanylisoborneol

- (-)-camphorylsulfonyl imine

- (1S)-(-)-10-Mercaptoisoborneol

- (1S)-(-)-5,10-camphorsulfonylimine

- (1S,2R,4R)-(-)-10-mercapt

- (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid

- (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide

- 1S-(-)-10-Mercaptoisoborneol

- AG-G-78940

- AGN-PC-00KA98

- ANW-43983

- CTK8B4136

- KB-00776

- M1341

- (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide

- (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide

- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide

- ZB004141

- (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha

- 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-

- (-)-Camphorsulfonyl imine

-

- MDL: MFCD09992876

- 인치: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1

- InChIKey: ZAHOEBNYVSWBBW-PVSHWOEXSA-N

- 미소: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C

- BRN: 85296

계산된 속성

- 정밀분자량: 213.08200

- 동위원소 질량: 213.082

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 0

- 복잡도: 430

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.1

- 토폴로지 분자 극성 표면적: 54.9

실험적 성질

- 색과 성상: 백색 분말

- 밀도: 1.50

- 융해점: 227.0 to 231.0 deg-C

- 비등점: 337 ºC

- 플래시 포인트: 158 ºC

- 굴절률: -31 ° (C=2, CHCl3)

- PSA: 54.88000

- LogP: 2.11350

- 광학 활성: [α]19/D −34°, c = 1 in chloroform

(1S)-(-)-(10-Camphorsulfonyl)imine 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315-H319

- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26; S36

-

위험물 표지:

- 위험 용어:R36/37/38

- 저장 조건:Sealed in dry,Room Temperature

(1S)-(-)-(10-Camphorsulfonyl)imine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A204918-1g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 1g |

$7.0 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S856486-10g |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 98.00%LC&N | 10g |

¥340.00 | 2022-10-10 | |

| eNovation Chemicals LLC | D955073-25g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 25g |

$85 | 2024-06-07 | |

| TRC | C175085-1g |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 1g |

$ 69.00 | 2023-09-08 | ||

| Alichem | A059004047-25g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 25g |

$235.44 | 2023-09-01 | |

| Alichem | A059004047-100g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 100g |

$545.40 | 2023-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20823-25g |

(1S)-(-)-Camphorsulfonylimine, 98+% |

60886-80-8 | 98+% | 25g |

¥8123.00 | 2023-06-02 | |

| TRC | C175085-1000mg |

(1S)-(-)-(10-Camphorsulfonyl)imine |

60886-80-8 | 1g |

$ 69.00 | 2023-04-18 | ||

| Ambeed | A204918-100g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 100g |

$228.0 | 2025-02-20 | |

| Ambeed | A204918-5g |

(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |

60886-80-8 | 98% | 5g |

$16.0 | 2025-02-20 |

(1S)-(-)-(10-Camphorsulfonyl)imine 합성 방법

합성회로 1

반응 조건

1.1R:NH4OH

2.1R:HCl

2.1R:HCl

참조

합성회로 2

반응 조건

1.1

2.1

2.1

참조

- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743

합성회로 3

반응 조건

1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt

1.2R:H2O, S:H2O, cooled

1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C

1.4S:PhMe, 4 h, reflux

1.2R:H2O, S:H2O, cooled

1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C

1.4S:PhMe, 4 h, reflux

참조

- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam, Organic Preparations and Procedures International, 2008, 40(2), 209-213

합성회로 4

반응 조건

1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

참조

- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

합성회로 5

반응 조건

1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt

1.2R:NH3, S:H2O, 0°C; 3 h, rt

1.3S:PhMe, 4 h, reflux

1.2R:NH3, S:H2O, 0°C; 3 h, rt

1.3S:PhMe, 4 h, reflux

참조

- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin, Organic Letters, 2018, 20(11), 3286-3290

합성회로 6

반응 조건

1.1R:H2SO4, R:Ac2O

2.1R:SOCl2

3.1R:NH4OH

4.1R:HCl

2.1R:SOCl2

3.1R:NH4OH

4.1R:HCl

참조

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

합성회로 7

반응 조건

1.1R:SOCl2, S:CHCl3, 3 h, 60°C

참조

- Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride, Phosphorus, 2017, 192(5), 485-489

합성회로 8

반응 조건

1.1R:NH4OH

2.1

2.1

참조

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

합성회로 9

반응 조건

1.1R:SOCl2

2.1R:NH4OH

3.1R:HCl

2.1R:NH4OH

3.1R:HCl

참조

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

합성회로 10

반응 조건

1.1R:HCl

참조

- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249

합성회로 11

반응 조건

1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C

1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C

2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C

2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C

참조

- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

합성회로 12

반응 조건

1.1R:SOCl2

2.1R:NH4OH

3.1

2.1R:NH4OH

3.1

참조

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

합성회로 13

반응 조건

1.1

참조

- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

합성회로 14

반응 조건

1.1

참조

- Product subclass 1: cyclic alkanesulfonic acid derivatives, Science of Synthesis, 2007, 39, 735-743

합성회로 15

반응 조건

1.1

참조

- Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy, Organic Process Research & Development, 2018, 22(3), 321-327

(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials

- (1S)-(+)-10-Camphorsulfonamide

- Bicyclo[2.2.1]heptane-1-methanesulfonamide, 7,7-dimethyl-2-oxo-

- D-Camphor-10-sulfonyl chloride

- (+)-Camphor

- (1R)-(-)-10-Camphorsulfonic Acid

- (1S)-(+)-Camphor-10-sulphonic acid

(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products

(1S)-(-)-(10-Camphorsulfonyl)imine 관련 문헌

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

3. Caper tea

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine) 관련 제품

- 107869-45-4((+)-10-Camphorsulfonimine)

- 2138284-87-2(2-butyl-5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine)

- 1225693-10-6(7-Ethyl-2-oxoindoline-5-carboxylic acid)

- 1510404-05-3(N-(pyridin-4-yl)methylhydroxylamine)

- 1805187-79-4(2-Cyano-6-(difluoromethyl)-3-nitro-4-(trifluoromethyl)pyridine)

- 387866-40-2(4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one)

- 1014049-58-1(1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine)

- 1805006-23-8(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine)

- 51282-56-5(Ethyl 5-chloro-2-nitrobenzoate)

- 1432331-09-3(1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one)

추천 공급업체

Amadis Chemical Company Limited

(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine

순결:99%

재다:100g

가격 ($):204.0